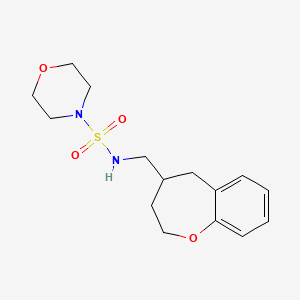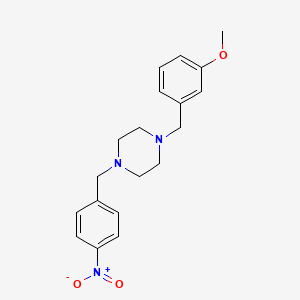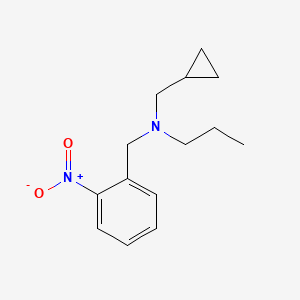
2-methoxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, commonly known as MMIBH, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. MMIBH is a synthetic derivative of hydrazide and indole, and it possesses several unique properties that make it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of MMIBH is not yet fully understood. However, it is believed that MMIBH exerts its therapeutic effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the activity of various signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
MMIBH has been shown to modulate several biochemical and physiological processes in the body. For instance, MMIBH has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, MMIBH has been shown to increase the levels of intracellular reactive oxygen species, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMIBH is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of MMIBH is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Several future directions can be explored in the field of MMIBH research. Firstly, further studies are needed to elucidate the exact mechanism of action of MMIBH and its potential targets in disease progression. Additionally, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of MMIBH in vivo. Finally, the evaluation of MMIBH in preclinical and clinical studies can provide valuable insights into its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, MMIBH is a synthetic derivative of hydrazide and indole that possesses several unique properties that make it an attractive candidate for drug development. MMIBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of MMIBH and its potential targets in disease progression.
Synthesemethoden
The synthesis of MMIBH involves the condensation reaction between 2-methoxybenzohydrazide and 5-methyl-2-oxoindoline-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
MMIBH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that MMIBH exhibits significant cytotoxicity against various cancer cell lines, including breast, liver, and lung cancer cells. Moreover, MMIBH has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-7-8-13-12(9-10)15(17(22)18-13)19-20-16(21)11-5-3-4-6-14(11)23-2/h3-9,18,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOURKLNSJXEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N'-[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)


![9-[2-furyl(oxo)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644938.png)
![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)
![4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5644951.png)
![N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)
![5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644962.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5644977.png)
![5-isonicotinoyl-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5644990.png)